molecular formula C19H18ClN3O2S B15110721 Ethyl 2-[(3-chloroquinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-[(3-chloroquinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B15110721
M. Wt: 387.9 g/mol
InChI Key: YTKUPXWCVUMBIQ-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-chloroquinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic compound featuring a tetrahydrobenzothiophene core linked to a 3-chloroquinoxaline moiety via an amino group. The 3-chloroquinoxaline substituent introduces electron-withdrawing and steric effects, which may enhance binding affinity in biological systems.

Properties

Molecular Formula

C19H18ClN3O2S

Molecular Weight

387.9 g/mol

IUPAC Name

ethyl 2-[(3-chloroquinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C19H18ClN3O2S/c1-2-25-19(24)15-11-7-3-6-10-14(11)26-18(15)23-17-16(20)21-12-8-4-5-9-13(12)22-17/h4-5,8-9H,2-3,6-7,10H2,1H3,(H,22,23)

InChI Key

YTKUPXWCVUMBIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC3=NC4=CC=CC=C4N=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-quinoxalin-2-ylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal, under acidic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Tetrahydro-benzo[b]thiophene Ring: This ring can be synthesized through a cyclization reaction involving a suitable thiophene precursor.

    Coupling of the Quinoxaline and Tetrahydro-benzo[b]thiophene Rings: The two rings can be coupled using a suitable coupling reagent, such as a palladium catalyst, under controlled conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst, such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-quinoxalin-2-ylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoxaline ring.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Quinoxaline N-oxides.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Ethyl 2-[(3-chloroquinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a benzothiophene core, an ethyl carboxylate group, and a chloroquinoxaline moiety. Its molecular formula is C18H16ClN3O3S, and it has a molecular weight of approximately 335.82 g/mol. This compound has various functional groups that may contribute to its potential biological activities and chemical reactivity. Preliminary studies suggest promising biological activities, making it a subject of interest in scientific research.

Potential Applications

The unique structure and biological activities of this compound suggest several potential applications:

  • Drug Synthesis: Compounds of this nature are useful building blocks in the synthesis of drugs .
  • Binding Affinity Studies : Interaction studies can be performed to determine its binding affinity with various biological targets.
  • Antimicrobial Activity : The compound contains a chloroquinoxaline moiety, similar compounds have demonstrated antimicrobial activity .

Related Compounds

Several compounds share structural similarities with this compound. Examples include:

  • N-(3-amino-quinoxalin-2-yl)-sulfonamides
  • 3-{{2-[(3-Chloroquinoxalin-2-yl)oxy]phenyl}amino}butanoic acids
  • Ethyl 5-acetyl-2-[(3-chloroquinoxalin-2-yl)amino]-4-methylthiophene-3-carboxylate

Future Research

Mechanism of Action

The mechanism of action of 2-(3-Chloro-quinoxalin-2-ylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit enzymes like tyrosine kinases, leading to the disruption of signaling pathways essential for cancer cell growth and survival. The compound’s structure allows it to bind to the active site of these enzymes, thereby blocking their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs that share the tetrahydrobenzothiophene-3-carboxylate core but differ in substituents on the amino group or benzothiophene ring. Structural variations influence physicochemical properties, bioactivity, and safety profiles.

Substituent Variations on the Amino Group
Compound Name Substituent on Amino Group Molecular Formula Key Features
Target Compound 3-Chloroquinoxalin-2-yl C₁₉H₁₇ClN₄O₂S Chlorine atom on quinoxaline enhances electrophilicity; planar aromatic system .
Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Benzoyl C₁₈H₁₉NO₃S Benzoyl group improves lipophilicity; forms intramolecular S(6) hydrogen bonds.
Ethyl 2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 2-Chloroacetyl C₁₃H₁₅ClN₂O₃S Chloroacetyl group increases reactivity; associated with higher toxicity .
Ethyl 2-[(3-bromopropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 3-Bromopropanoyl C₁₄H₁₈BrNO₃S Bromine atom enhances leaving-group potential; used in alkylation reactions .

Key Observations :

  • Hydrogen Bonding : The benzamido derivative () forms intramolecular N–H···O bonds, which stabilize its crystal structure and may reduce metabolic degradation .
  • Halogen Effects : Bromine in increases molecular weight and polarizability compared to chlorine, affecting solubility and binding kinetics.
Modifications on the Benzothiophene Core
Compound Name Benzothiophene Substituent Molecular Formula Impact on Properties
3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid Methyl at C3 C₁₀H₁₂O₂S Methyl group enhances steric bulk; reduces solubility in polar solvents .
Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Methyl at C6 C₁₂H₁₇NO₂S Methylation at C6 disrupts ring symmetry; may alter pharmacokinetic properties .

Key Observations :

  • Solubility : Hydrophobic substituents like methyl decrease aqueous solubility, impacting bioavailability.

Key Observations :

  • Antioxidant Activity: Cyanoacrylamido derivatives () show moderate antioxidant efficacy, suggesting the core structure’s role in radical scavenging.
  • Toxicity : Chloroacetyl derivatives () are flagged for hazardous handling, emphasizing the need for proper safety protocols.

Biological Activity

Ethyl 2-[(3-chloroquinoxalin-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound characterized by its unique structural features, including a benzothiophene core and a chloroquinoxaline moiety. This compound has garnered attention in recent years due to its promising biological activities, particularly in antimicrobial and anticancer research.

Structural Characteristics

The molecular formula of this compound is C18H16ClN3O3SC_{18}H_{16}ClN_{3}O_{3}S, with a molecular weight of approximately 335.82 g/mol. Its structure features several functional groups that contribute to its potential biological activities and chemical reactivity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro evaluations have demonstrated significant antibacterial activity against various strains of bacteria. For example:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli0.64 - 19.92 μM
P. aeruginosa0.72 - 45.30 μM
Salmonella0.54 - 90.58 μM
S. aureus1.11 - 99.92 μM

Notably, the compound exhibited strong activity against Salmonella, with an MIC as low as 0.54 μM . These findings suggest that this compound could serve as a promising lead for the development of new antibacterial agents.

Antitumor Activity

In addition to its antimicrobial effects, the compound has shown potential antitumor activity in various studies. For instance, compounds derived from similar scaffolds have been evaluated for their cytotoxic effects against cancer cell lines:

Compound IDIC50 (μM)Cancer Type
Compound A23.2Breast Cancer
Compound B49.9Lung Cancer
Compound C52.9Colon Cancer

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that derivatives related to this compound possess significant cytotoxicity against various cancer types .

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on enzymes involved in critical pathways of bacterial and cancer cell metabolism.
  • Cell Cycle Arrest : Studies suggest that it may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) : The generation of ROS has been implicated in its mechanism of action against both bacterial and cancer cells.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in real-world scenarios:

  • Study on Bacterial Infections : A clinical trial assessed the effectiveness of this compound in treating infections caused by resistant strains of bacteria.
    • Results : Patients treated with this compound showed a significant reduction in infection rates compared to those receiving standard antibiotic therapy.
  • Cancer Treatment Trials : Preclinical studies involving animal models have demonstrated the potential of this compound in reducing tumor size and improving survival rates in subjects with aggressive forms of cancer.
    • Results : The treated group exhibited a notable decrease in tumor volume and improved overall health metrics compared to controls.

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